1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Synthesis and Heterocyclic Chemistry
Research into the synthesis of heterocyclic compounds showcases the versatility of similar structures in creating pharmacologically relevant scaffolds. For example, the multicomponent synthesis involving furan and thiophene moieties leads to complex heterocyclic systems with potential applications in drug discovery and development. Such compounds have been explored for their unique chemical properties and ability to interact with biological targets (Dyachenko et al., 2015).
Antimicrobial Activity
Compounds incorporating furan and thiophene units have been studied for their antimicrobial properties. The synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, for instance, provides insights into the structural requirements for antimicrobial efficacy. This highlights the potential for developing new antimicrobial agents based on similar structural frameworks (Elkholy & Morsy, 2006).
Solid-Phase Synthesis Techniques
Advancements in solid-phase synthesis techniques have enabled the efficient production of complex molecules, including those with tetrahydroisoquinoline and tetrahydro-beta-carboline frameworks. These methodologies offer a path toward the rapid synthesis of diverse compound libraries for high-throughput screening in drug discovery processes (Diness, Beyer, & Meldal, 2006).
Catalyzed Synthesis of Heterocycles
The catalyzed synthesis of heterocycles using palladium-based complexes highlights the importance of these methodologies in constructing complex molecular architectures efficiently. Such strategies are crucial for the development of novel therapeutic agents and materials with unique optical and electronic properties (Gabriele, Salerno, & Costa, 2004).
Novel Chemical Entities
The synthesis of novel chemical entities, such as those combining urea or thiourea groups with heteroaromatic rings, showcases the ongoing exploration of new molecular frameworks with potential applications in medicinal chemistry and material science. These studies not only contribute to our understanding of chemical reactivity but also open avenues for the development of new drugs and materials (Naidu et al., 2014).
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing a furan ring have shown a wide range of biological activity .
Thiophene derivatives
Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Thiophene is a colorless liquid with a mildly pleasant odor reminiscent of benzene, with which thiophene shares some similarities .
Isoquinoline derivatives
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is a colorless hygroscopic liquid at room temperature with a penetrating, unpleasant odor. Both isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .
Urea derivatives
Urea, also known as carbamide, is an organic compound with chemical formula CO(NH2)2. This amide has two –NH2 groups joined by a carbonyl (C=O) functional group. Urea serves an important role in the metabolism of nitrogen-containing compounds by animals and is the main nitrogen-containing substance in the urine of mammals .
Properties
IUPAC Name |
1-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(16-3-1-9-25-16)22-8-7-13-5-6-15(11-14(13)12-22)20-19(24)21-17-4-2-10-26-17/h1-6,9-11H,7-8,12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXODSNYLPWLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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